molecular formula C13H8F3N3OS2 B3266283 3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 421584-77-2

3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No. B3266283
CAS RN: 421584-77-2
M. Wt: 343.4 g/mol
InChI Key: OFYSRKOWGCPOMZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the conjugated system of pi electrons in the thiophene and pyridine rings. This conjugation also suggests that the compound could have interesting optical properties, such as absorption and emission in the UV-visible region of the spectrum .


Chemical Reactions Analysis

The presence of the amino and carboxamide groups in this compound suggests that it could participate in a variety of chemical reactions. For example, the amino group could be acylated or alkylated, while the carboxamide group could be hydrolyzed to yield a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide and amino groups could enhance its solubility in polar solvents. The trifluoromethyl group could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Mechanism of Action

Mode of Action

The mode of action of this compound is also not well-understood at this time. It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to elucidate these interactions and their consequences .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently not well-documented. These effects could include changes in cellular signaling, gene expression, or other cellular processes. More research is needed to fully understand these effects .

properties

IUPAC Name

3-amino-4-thiophen-2-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3N3OS2/c14-13(15,16)7-4-5(6-2-1-3-21-6)8-9(17)10(11(18)20)22-12(8)19-7/h1-4H,17H2,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYSRKOWGCPOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
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3-Amino-4-(thiophen-2-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

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